Ertapenem is a β-lactam antibiotic belonging to the carbapenem subclass. [] It is a broad-spectrum antibiotic, meaning it is effective against a wide range of bacterial species, including both Gram-positive and Gram-negative bacteria. [] Ertapenem is often utilized in research settings to study bacterial resistance mechanisms, investigate the impact of antibiotics on microbial communities, and develop novel drug delivery systems. [, , ]
Related Compounds
Imipenem
Compound Description: Imipenem is a broad-spectrum carbapenem antibiotic used to treat a wide variety of bacterial infections. It exerts its bactericidal effect by inhibiting bacterial cell wall synthesis. [, , , , , , , , ]
Meropenem
Compound Description: Meropenem is another broad-spectrum carbapenem antibiotic used for treating serious bacterial infections. Like Imipenem, it acts by disrupting bacterial cell wall synthesis. [, , , , , , , ]
Relevance: Meropenem and Ertapenem are both carbapenem antibiotics, sharing a similar mechanism of action and some overlap in their spectrum of activity. Studies comparing their effectiveness in treating specific infections like diabetic foot infections and ESBL-producing Enterobacterales bacteremia have been conducted. [, , , , , , , ]
Cefotetan
Compound Description: Cefotetan is a cephamycin antibiotic, structurally similar to second-generation cephalosporins. It is active against a wide range of Gram-positive and Gram-negative bacteria and is often used for surgical prophylaxis. [, ]
Relevance: Cefotetan has been directly compared with Ertapenem for surgical prophylaxis in elective colorectal surgery. Clinical trials found Ertapenem to be more effective in preventing surgical site infections compared to cefotetan. [, ]
Clindamycin
Compound Description: Clindamycin is a lincosamide antibiotic effective against a range of Gram-positive bacteria and anaerobic bacteria. It is often used in combination with other antibiotics for specific infections. []
Relevance: Clindamycin, in combination with gentamicin (C/G), is a common regimen for treating postpartum endometritis. Ertapenem has been investigated as an alternative to C/G, with studies showing similar efficacy but potential advantages in terms of dosing convenience and patient experience. []
Gentamicin
Compound Description: Gentamicin is an aminoglycoside antibiotic active against a broad spectrum of Gram-negative bacteria. It is often used in combination with other antibiotics for synergistic effects. []
Relevance: Gentamicin, often used with clindamycin, forms a standard treatment for postpartum endometritis. Research suggests that Ertapenem could be a suitable alternative to this combination therapy, offering comparable efficacy and potential benefits regarding dosing and patient comfort. []
Piperacillin/Tazobactam
Compound Description: This is a combination of the extended-spectrum penicillin antibiotic piperacillin and the β-lactamase inhibitor tazobactam. It is effective against a broad range of bacteria, including many resistant strains. [, , , ]
Relevance: Piperacillin/tazobactam is frequently compared to Ertapenem in clinical trials for treating complicated intra-abdominal infections. Studies evaluating their cost-effectiveness in this context have also been conducted. [, , , ]
Compound Description: Cefepime is a fourth-generation cephalosporin antibiotic with a broad spectrum of activity against Gram-positive and Gram-negative bacteria, including some resistant strains. [, ]
Relevance: Cefepime serves as a comparator to Ertapenem in studies examining the treatment of infections caused by AmpC β-lactamase-producing Enterobacteriaceae. These studies aim to understand the efficacy and clinical outcomes of both antibiotics in this specific context. [, ]
Ceftriaxone
Compound Description: Ceftriaxone is a third-generation cephalosporin antibiotic with activity against a broad range of Gram-positive and Gram-negative bacteria. It is commonly used in clinical practice for various infections. [, , ]
Relevance: Ceftriaxone is often used as a comparator drug in studies evaluating the in vitro activity of Ertapenem against Neisseria gonorrhoeae isolates, particularly those with reduced susceptibility or resistance to extended-spectrum cephalosporins. [, , ]
Cefixime
Compound Description: Cefixime is a third-generation cephalosporin antibiotic, often used orally to treat various bacterial infections. It is active against a range of Gram-positive and Gram-negative bacteria. []
Relevance: Cefixime is included in research that compares its effectiveness with Ertapenem in treating gonococcal infections, especially those with reduced cefixime susceptibility. []
Valproic Acid
Compound Description: Valproic acid is an anticonvulsant drug used to treat epilepsy and other seizure disorders. It is also used as a mood stabilizer. []
Relevance: Case reports document a potential interaction between valproic acid and Ertapenem, where the introduction of Ertapenem was linked to a decrease in serum valproic acid levels in patients. []
Ampicillin/Sulbactam
Compound Description: This is a combination of the penicillin antibiotic ampicillin and the β-lactamase inhibitor sulbactam. It is effective against a range of Gram-positive and Gram-negative bacteria. []
Relevance: The introduction of Ertapenem into a hospital formulary impacted the usage of ampicillin/sulbactam. This observation suggests a potential shift in prescribing patterns due to the availability of Ertapenem as an alternative for certain infections. []
Ceftazidime
Compound Description: Ceftazidime is a third-generation cephalosporin antibiotic with activity against a broad range of Gram-negative bacteria, including Pseudomonas aeruginosa. []
Relevance: Ceftazidime, along with other β-lactams, is investigated in studies exploring resistance mechanisms, particularly related to the role of β-lactamases and porins, in bacterial isolates. []
Source
Ertapenem was developed by Merck & Co. and was first approved for medical use in 2001 under the brand name Invanz. It is synthesized from various chemical precursors and has been the subject of extensive research regarding its pharmacological properties and applications in clinical settings.
Classification
Ertapenem is classified as a carbapenem antibiotic, which is characterized by its broad-spectrum activity against a wide range of microorganisms. It is particularly effective against anaerobic bacteria and has been used in the treatment of complicated intra-abdominal infections, skin and soft tissue infections, and community-acquired pneumonia.
Synthesis Analysis
The synthesis of Ertapenem involves multiple steps that utilize various chemical reactions to construct its complex molecular structure. The process typically begins with advanced intermediates derived from other carbapenems, such as Meropenem.
Methods and Technical Details
Molecular Structure Analysis
Ertapenem has a complex molecular structure characterized by a beta-lactam ring fused with a five-membered ring containing sulfur.
Structure Data
Molecular Formula: C_{23}H_{28}N_{2}O_{6}S
Molecular Weight: Approximately 460.6 g/mol
Structural Features:
A thiazole ring contributing to its antibacterial activity.
Multiple polar functional groups that enhance solubility and interaction with bacterial enzymes.
Chemical Reactions Analysis
Ertapenem undergoes various chemical reactions that are critical for its synthesis and functionality.
Reactions and Technical Details
Hydrolysis Reactions: These reactions are essential for activating the antibiotic properties of Ertapenem.
Deprotection Steps: During synthesis, protective groups are often removed to yield the active form of the compound.
Stability Considerations: Ertapenem is sensitive to hydrolysis; thus, conditions must be carefully controlled during both synthesis and storage to prevent degradation.
Mechanism of Action
Ertapenem exerts its antibacterial effects primarily through inhibition of bacterial cell wall synthesis.
Process and Data
Target Enzyme: It binds to penicillin-binding proteins (PBPs), inhibiting their function.
Resulting Effect: This inhibition leads to cell lysis and death in susceptible bacteria.
Spectrum of Activity: Ertapenem demonstrates efficacy against a wide range of pathogens, including Escherichia coli and Klebsiella pneumoniae.
Physical and Chemical Properties Analysis
Ertapenem possesses several physical and chemical properties that influence its pharmacological behavior.
Physical Properties
Appearance: Typically appears as a white to off-white crystalline powder.
Solubility: Highly soluble in water, which facilitates intravenous administration.
Chemical Properties
Stability: Sensitive to light and moisture; requires careful handling.
pH Sensitivity: Stability can vary significantly with pH changes; optimal stability is observed at neutral pH levels.
Applications
Ertapenem is utilized extensively in clinical settings due to its broad-spectrum activity.
Scientific Uses
Infection Treatment: Effective against complicated infections such as intra-abdominal infections, skin infections, and pneumonia.
Prophylactic Use: Occasionally used in surgical prophylaxis due to its long half-life and effectiveness against common pathogens encountered in surgical settings.
Research Applications: Studied for potential use in combination therapies and novel formulations aimed at improving oral bioavailability through prodrug strategies.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
Ertapenem Sodium is the sodium salt of ertapenem, a 1-beta-methyl carbapenem and a broad-spectrum beta-lactam antibiotic with bactericidal activity. Ertapenem binds to penicillin binding proteins (PBPs) located on the bacterial cell wall, in particular PBPs 2 and 3, thereby inhibiting the final transpeptidation step in the synthesis of peptidoglycan, an essential component of the bacterial cell wall. Inhibition of peptidoglycan synthesis results in weakening and lysis of the cell wall and cell death. In vitro, this agent has shown activity against Gram-positive and Gram-negative aerobic and anaerobic bacteria. Erapenem is resistant to hydrolysis by a variety of beta-lactamases, including penicillinases, cephalosporinases and extended-spectrum beta-lactamases. A carbapenem derivative antibacterial agent that is more stable to renal dehydropeptidase I than IMIPENEM, but does not need to be given with an enzyme inhibitor such as CILASTATIN. It is used in the treatment of Gram-positive and Gram-negative bacterial infections including intra-abdominal infections, acute gynecological infections, complicated urinary tract infections, skin infections, and respiratory tract infections. It is also used to prevent infection in colorectal surgery. See also: Ertapenem Sodium (preferred); Ertapenem (has active moiety).
Eprotirome which is a compound with promising properties for treatment of obesity and dyslipidemia. Eprotirome increases the body’s energy consumption and reduces body weight and markedly reduces blood lipids and blood glucose. Eprotirome is a thyroid hormone analog with hypocholesterolemic properties. Eprotirome reduces serum LDL cholesterol levels by increasing hepatic clearance due to increased expression of the hepatic LDL-receptor gene, and also reduces the serum level of Lp(a) lipoprotein. This drug was designed to have minimal uptake in nonhepatic tissues thereby avoiding many of the adverse effects associated with thyroid hormone treatment.
Eptifibatide, like other antagonists of platelet receptor GP IIb/IIIa, functions by blocking the binding of the adhesive proteins fibrinogen and von Willebrand factor to GP IIb/IIIa on the surface of activated platelets. It is a potent antithrombotic because the binding of these proteins to GP IIb/IIIa is the event that precipitates platelet aggregation and subsequent arterial thrombus formation. Eptifibatide is a highly specific antagonist of the GP IIb/IIIa receptor. The drug dose-dependently inhibits ex vivo platelet aggregation in patients with ACS and inhibits fibrinogen binding to adenosine diphosphate (ADP)-activated platelets, as shown in healthy volunteers and patients undergoing PCI. Pharmacologic evaluations of eptifibatide in animal models and in humans have demonstrated a rapid onset of action, short plasma half-life, and rapid clearance from plasma. The lack of immune response to eptifibatide indicates its repeat use is highly unlikely to be compromised by adverse reactions due to antibody response.
1-[3-[[(2R,3S,4R,5R)-5-(4-amino-7-pyrrolo[2,3-d]pyrimidinyl)-3,4-dihydroxy-2-oxolanyl]methyl-propan-2-ylamino]propyl]-3-(4-tert-butylphenyl)urea is a N-glycosyl compound.